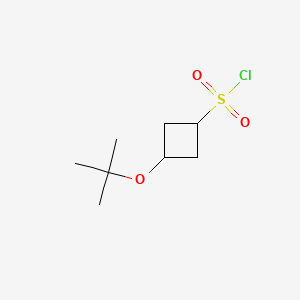
2-(4-Bromoindolin-1-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromoindolin-1-yl)ethan-1-amine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their biological and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromoindolin-1-yl)ethan-1-amine typically involves the bromination of indole derivatives followed by amination. One common method includes the bromination of indole at the 4-position using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The resulting 4-bromoindole is then reacted with ethylenediamine under reflux conditions to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromoindolin-1-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding indole-2-carboxylic acid derivatives.
Reduction: Formation of 2-(4-Indolin-1-yl)ethan-1-amine.
Substitution: Formation of 2-(4-Azidoindolin-1-yl)ethan-1-amine.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromoindolin-1-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-(4-Bromoindolin-1-yl)ethan-1-amine involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to modulation of biological pathways. For example, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Bromo-1H-indol-3-yl)ethan-1-amine
- 2-(1-Ethylpiperidin-4-yl)ethanamine
- 2-(4-Nitrophenyl)ethan-1-amine hydrobromide .
Uniqueness
2-(4-Bromoindolin-1-yl)ethan-1-amine is unique due to its specific bromination at the 4-position of the indole ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H13BrN2 |
|---|---|
Molekulargewicht |
241.13 g/mol |
IUPAC-Name |
2-(4-bromo-2,3-dihydroindol-1-yl)ethanamine |
InChI |
InChI=1S/C10H13BrN2/c11-9-2-1-3-10-8(9)4-6-13(10)7-5-12/h1-3H,4-7,12H2 |
InChI-Schlüssel |
BKBMYQOMOZVHQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C2=C1C(=CC=C2)Br)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethanone](/img/structure/B13578676.png)

![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N,N-dimethylacetamide](/img/structure/B13578689.png)






